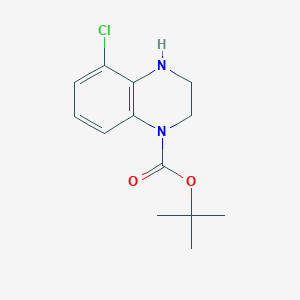

tert-Butyl 5-chloro-3,4-dihydroquinoxaline-1(2H)-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

tert-Butyl-5-Chlor-3,4-Dihydrochinoxalin-1(2H)-carboxylat: ist eine chemische Verbindung, die zur Chinoxalin-Familie gehört. Chinoxaline sind heterocyclische Verbindungen, die einen Benzolring enthalten, der mit einem Pyrazinring verschmolzen ist. Diese Verbindungen sind für ihre vielfältigen biologischen Aktivitäten bekannt und werden in verschiedenen Bereichen eingesetzt, darunter die pharmazeutische Chemie und die Materialwissenschaften.

Herstellungsmethoden

Syntheserouten und Reaktionsbedingungen

Die Synthese von tert-Butyl-5-Chlor-3,4-Dihydrochinoxalin-1(2H)-carboxylat umfasst typischerweise die folgenden Schritte:

Bildung des Chinoxalin-Kerns: Dies kann durch die Kondensation eines o-Phenylendiamins mit einer 1,2-Dicarbonylverbindung unter sauren oder basischen Bedingungen erreicht werden.

Einführung des Chloratoms: Die Chlorierung kann mit Reagenzien wie Thionylchlorid oder Phosphorpentachlorid durchgeführt werden.

Bildung des tert-Butyl-Esters: Die Carbonsäuregruppe kann mit tert-Butylalkohol in Gegenwart eines sauren Katalysators wie Schwefelsäure verestert werden.

Industrielle Produktionsmethoden

Industrielle Produktionsmethoden können ähnliche Syntheserouten umfassen, die jedoch für die großtechnische Produktion optimiert sind. Dazu gehören der Einsatz von kontinuierlichen Strömungsreaktoren, automatisierte Synthese und Reinigungstechniken, um eine hohe Ausbeute und Reinheit zu gewährleisten.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 5-chloro-3,4-dihydroquinoxaline-1(2H)-carboxylate typically involves the following steps:

Formation of the Quinoxaline Core: This can be achieved by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic or basic conditions.

Introduction of the Chlorine Atom: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride.

tert-Butyl Ester Formation: The carboxylic acid group can be esterified using tert-butyl alcohol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, wobei möglicherweise Chinoxalin-N-Oxide gebildet werden.

Reduktion: Die Reduktion kann zur Bildung von Dihydrochinoxalinen führen.

Substitution: Halogen-Substitutionsreaktionen können auftreten, wobei das Chloratom durch andere Nucleophile ersetzt wird.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid, m-Chlorperbenzoesäure.

Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid.

Substitution: Natriummethoxid, Kalium-tert-butoxid.

Hauptprodukte

Oxidation: Chinoxalin-N-Oxide.

Reduktion: Dihydrochinoxaline.

Substitution: Verschiedene substituierte Chinoxaline, abhängig vom verwendeten Nucleophil.

Wissenschaftliche Forschungsanwendungen

tert-Butyl-5-Chlor-3,4-Dihydrochinoxalin-1(2H)-carboxylat:

Chemie: Wird als Zwischenprodukt bei der Synthese komplexerer Moleküle verwendet.

Biologie: Wird auf seine potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und anticancerogener Eigenschaften.

Medizin: Wird auf seine potenzielle Verwendung in der Arzneimittelentwicklung untersucht.

Industrie: Wird bei der Herstellung von Materialien mit spezifischen Eigenschaften verwendet, wie z. B. Polymere und Farbstoffe.

Wirkmechanismus

Der Wirkmechanismus von tert-Butyl-5-Chlor-3,4-Dihydrochinoxalin-1(2H)-carboxylat hängt von seiner spezifischen Anwendung ab. In biologischen Systemen kann es mit molekularen Zielstrukturen wie Enzymen oder Rezeptoren interagieren und deren Aktivität modulieren. Die genauen beteiligten Pfade erfordern detaillierte biochemische Studien.

Wirkmechanismus

The mechanism of action of tert-Butyl 5-chloro-3,4-dihydroquinoxaline-1(2H)-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Vergleich Mit ähnlichen Verbindungen

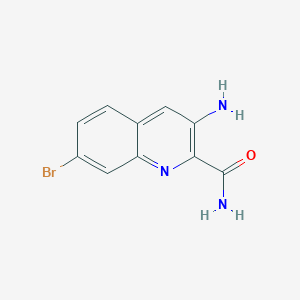

Ähnliche Verbindungen

- tert-Butyl-5-Chlorchinoxalin-2-carboxylat

- tert-Butyl-6-Chlor-3,4-Dihydrochinoxalin-1(2H)-carboxylat

- tert-Butyl-5-Brom-3,4-Dihydrochinoxalin-1(2H)-carboxylat

Einzigartigkeit

Die einzigartigen strukturellen Merkmale von tert-Butyl-5-Chlor-3,4-Dihydrochinoxalin-1(2H)-carboxylat, wie z. B. die Position des Chloratoms und die tert-Butyl-Estergruppe, können eine spezifische chemische Reaktivität und biologische Aktivität verleihen, die es von ähnlichen Verbindungen unterscheidet.

Eigenschaften

Molekularformel |

C13H17ClN2O2 |

|---|---|

Molekulargewicht |

268.74 g/mol |

IUPAC-Name |

tert-butyl 5-chloro-3,4-dihydro-2H-quinoxaline-1-carboxylate |

InChI |

InChI=1S/C13H17ClN2O2/c1-13(2,3)18-12(17)16-8-7-15-11-9(14)5-4-6-10(11)16/h4-6,15H,7-8H2,1-3H3 |

InChI-Schlüssel |

SEOBHYALKFPTCF-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)OC(=O)N1CCNC2=C1C=CC=C2Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-([1,1'-Biphenyl]-2-yl)-1-phenylethanone](/img/structure/B11849771.png)

![4-[(2-Hydroxynaphthalen-1-yl)methylideneamino]benzonitrile](/img/structure/B11849781.png)

![Ethyl 4-chloropyrrolo[1,2-A]quinoxaline-6-carboxylate](/img/structure/B11849784.png)

![2-(Furan-2-yl)-6-methyl[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-imine](/img/structure/B11849819.png)

![Boronic acid, [4-[2-(dimethylamino)ethoxy]-5-ethyl-2-methoxyphenyl]-](/img/structure/B11849849.png)